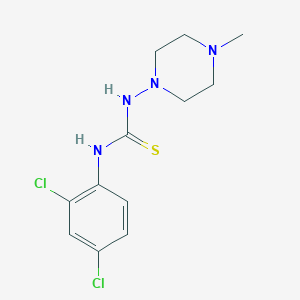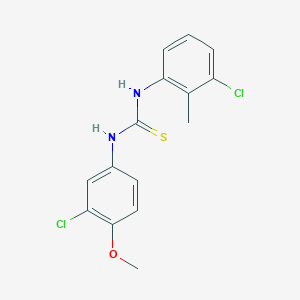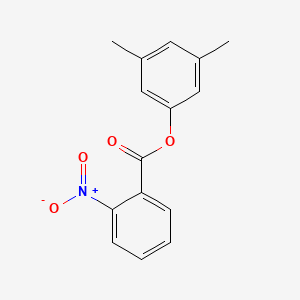
N-2-biphenylyl-4-chlorobenzamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-2-biphenylyl-4-chlorobenzamide, also known as BP-C1, is a synthetic compound that has gained significant attention in the field of scientific research due to its potential therapeutic applications. BP-C1 is a small molecule that has been shown to exhibit anti-inflammatory, anti-tumor, and anti-fibrotic properties.
作用機序
The exact mechanism of action of N-2-biphenylyl-4-chlorobenzamide is not fully understood. However, it is believed to exert its effects by modulating various signaling pathways involved in inflammation, tumor growth, and fibrosis. N-2-biphenylyl-4-chlorobenzamide has been shown to inhibit the NF-κB signaling pathway, which is involved in the production of pro-inflammatory cytokines. N-2-biphenylyl-4-chlorobenzamide has also been shown to activate the p53 pathway, which is involved in the induction of apoptosis in cancer cells.
Biochemical and Physiological Effects:
N-2-biphenylyl-4-chlorobenzamide has been shown to have several biochemical and physiological effects. It has been shown to reduce the expression of pro-inflammatory cytokines such as TNF-α and IL-6. N-2-biphenylyl-4-chlorobenzamide has also been shown to induce apoptosis in cancer cells and inhibit tumor growth. Additionally, N-2-biphenylyl-4-chlorobenzamide has been shown to reduce the production of collagen and fibronectin, which are involved in fibrosis.
実験室実験の利点と制限
N-2-biphenylyl-4-chlorobenzamide has several advantages for lab experiments. It is a small molecule that can easily penetrate cell membranes and has low toxicity. N-2-biphenylyl-4-chlorobenzamide is also stable and can be easily synthesized in large quantities. However, there are some limitations to using N-2-biphenylyl-4-chlorobenzamide in lab experiments. It has low solubility in water, which can make it difficult to use in certain assays. Additionally, the exact mechanism of action of N-2-biphenylyl-4-chlorobenzamide is not fully understood, which can make it difficult to interpret experimental results.
将来の方向性
There are several future directions for the study of N-2-biphenylyl-4-chlorobenzamide. One area of research is to further elucidate the mechanism of action of N-2-biphenylyl-4-chlorobenzamide. This can help to identify new therapeutic targets and improve the efficacy of N-2-biphenylyl-4-chlorobenzamide in treating various diseases. Another area of research is to explore the potential of N-2-biphenylyl-4-chlorobenzamide in combination with other drugs. Combining N-2-biphenylyl-4-chlorobenzamide with other drugs may improve its efficacy and reduce potential side effects. Additionally, more studies are needed to evaluate the safety and efficacy of N-2-biphenylyl-4-chlorobenzamide in animal models and humans.
合成法
N-2-biphenylyl-4-chlorobenzamide is synthesized through a multi-step process starting from 4-chlorobenzoic acid and biphenyl-2-amine. The first step involves the conversion of 4-chlorobenzoic acid to its corresponding acid chloride using thionyl chloride. The acid chloride is then reacted with biphenyl-2-amine in the presence of a base to yield N-2-biphenylyl-4-chlorobenzamide.
科学的研究の応用
N-2-biphenylyl-4-chlorobenzamide has been extensively studied for its potential therapeutic applications. It has been shown to exhibit anti-inflammatory effects by inhibiting the production of pro-inflammatory cytokines such as TNF-α and IL-6. N-2-biphenylyl-4-chlorobenzamide has also been shown to have anti-tumor properties by inducing apoptosis in cancer cells and inhibiting tumor growth. Additionally, N-2-biphenylyl-4-chlorobenzamide has been shown to have anti-fibrotic effects by reducing the production of collagen and fibronectin.
特性
IUPAC Name |
4-chloro-N-(2-phenylphenyl)benzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H14ClNO/c20-16-12-10-15(11-13-16)19(22)21-18-9-5-4-8-17(18)14-6-2-1-3-7-14/h1-13H,(H,21,22) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ISFXEXMGIVCBCF-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C2=CC=CC=C2NC(=O)C3=CC=C(C=C3)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H14ClNO |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
307.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-chloro-N-(2-phenylphenyl)benzamide | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![N-{3,5-dichloro-2-[2-(2-isopropyl-5-methylphenoxy)ethoxy]benzylidene}-4H-1,2,4-triazol-4-amine](/img/structure/B5853626.png)



![4-[(4-methoxy-3-nitrobenzylidene)amino]-4-azatetracyclo[5.3.2.0~2,6~.0~8,10~]dodec-11-ene-3,5-dione](/img/structure/B5853676.png)

![2-chloro-N'-[(4-methoxyphenyl)sulfonyl]benzohydrazide](/img/structure/B5853698.png)

![N-(4-ethylphenyl)-2-[(5-methyl-1H-benzimidazol-2-yl)thio]acetamide](/img/structure/B5853712.png)
![4-[(3-formylphenoxy)methyl]benzoic acid](/img/structure/B5853716.png)

![N-(2,4-difluorophenyl)-2-(2-oxobenzo[cd]indol-1(2H)-yl)acetamide](/img/structure/B5853726.png)

